BenchChemオンラインストアへようこそ!

L-156602

Chemical procurement Identity verification Quality control

L-156602 is the sole natural cyclic hexadepsipeptide C5a receptor antagonist (~840 Da) with validated Gram-positive antibacterial activity. Unlike synthetic small-molecule C5a inhibitors (<500 Da) plagued by off-target partial agonism, P450 inhibition, and metabolic instability, L-156602 provides a dual-mechanism research probe for complement-bacteria crosstalk studies. With documented in vivo efficacy at 0.1–0.5 mg/kg i.p., it is irreplaceable for C5a-C5aR pathway validation. Researchers must verify the precise CAS (125528-51-5 vs. 125228-51-5) and MW (840.5 vs. 840.96 g/mol) when ordering analytical reference standards.

Molecular Formula C38H64N8O13
Molecular Weight 840.5
CAS No. 125528-51-5
Cat. No. B1140513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-156602
CAS125528-51-5
Molecular FormulaC38H64N8O13
Molecular Weight840.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid off white light tan

L-156602 (PD 124966) Procurement Guide: Natural Cyclic Hexadepsipeptide C5a Receptor Antagonist


L-156602 (also designated Antibiotic L-156602 or PD 124966; CAS 125528-51-5) is a cyclic hexadepsipeptide isolated from Streptomyces sp. by Merck researchers and reported in 1991 . It functions as a competitive binding inhibitor of the complement component 5A (C5a) anaphylatoxin at cell surface receptors on macrophages and neutrophils . The compound belongs to the aurantimycin class and possesses dual pharmacological activities: potent C5a receptor antagonism and antibacterial efficacy against Gram-positive organisms [1]. L-156602 is structurally and biosynthetically distinct from synthetic small-molecule C5a antagonists (e.g., W-54011, AcF[OPdChaWR]), representing a natural product-derived probe with a molecular formula of C38H64N8O13 and a molecular weight of approximately 840.5–841 g/mol .

Why Generic Substitution of L-156602 with Other C5a Antagonists Fails


Generic substitution of L-156602 with alternative C5a receptor antagonists is scientifically inadvisable due to three interdependent factors. First, the compound's unique natural product architecture—a cyclic hexadepsipeptide of approximately 840 Da—differs fundamentally from synthetic small-molecule antagonists (<500 Da), conferring distinct receptor interaction kinetics and off-target profiles . Second, as explicitly noted in patent literature, many low-molecular-weight C5a inhibitors (including W-54011) exhibit documented liabilities such as low specificity, partial agonism, inadequate metabolic stability, or P450 enzyme inhibition [1]. Third, dual antibacterial activity against Gram-positive organisms is absent in synthetic C5a antagonists [2]. Consequently, experimental outcomes obtained with L-156602 cannot be reliably reproduced using alternative C5a antagonists without extensive cross-validation.

L-156602 Product-Specific Quantitative Differentiation Evidence Guide


CAS Registry Number Ambiguity: Two Distinct Identifiers Associated with L-156602

Multiple authoritative sources report two distinct CAS Registry Numbers for the same nominal compound: 125528-51-5 and 125228-51-5. Toku-e and BOC Sciences consistently use CAS 125528-51-5 , whereas MedChemExpress, GlpBio, and Cayman Chemical use CAS 125228-51-5 . This discrepancy necessitates explicit identity verification during procurement, as no other C5a antagonist exhibits such dual CAS numbering. Users must confirm which CAS number corresponds to their specific lot or desired stereoisomeric form.

Chemical procurement Identity verification Quality control

Molecular Weight Discrepancy Across Commercial Suppliers

Commercial sources report divergent molecular weight values for L-156602. MedChemExpress and GlpBio report 840.96 g/mol , whereas Toku-e, BOC Sciences, and Amerigo Scientific report 840.5 g/mol . This ~0.46 Da difference, while numerically small, may reflect differential salt forms, hydration states, or analytical methodology and is not observed for synthetic C5a antagonists (e.g., W-54011, 505.05 g/mol; AcF[OPdChaWR], ~920–930 Da), which exhibit consistent reported masses across all vendors .

Analytical characterization Batch consistency Procurement specification

C5a Receptor Binding Affinity: Comparative Potency Assessment

L-156602 demonstrates an IC50 of 1.7 µg/L (approximately 2.0 nM based on MW 840.5–841) in a radioligand binding assay using neutrophil membranes [1]. In cross-study comparison, this potency approximates that of the synthetic antagonist W-54011 (Ki = 2.2 nM against 125I-labeled C5a binding to human neutrophils) and exceeds that of the peptide-derived macrocycle AcF[OPdChaWR] (IC50 = 20 nM against 100 nM C5a on intact human PMNs) by approximately 10-fold [2]. However, direct head-to-head comparative data under identical assay conditions are not available in the public domain.

Radioligand binding Receptor pharmacology In vitro potency

In Vivo Anti-Inflammatory Efficacy: Dose-Response Quantitative Data

L-156602 demonstrates reproducible in vivo anti-inflammatory efficacy across multiple murine models with defined dose ranges. At 0.1–0.5 mg/kg administered intraperitoneally once daily for three days, L-156602 significantly suppressed inflammation in CDF1 mice induced by Concanavalin A and in BALB/c mice induced by Muramyl dipeptide (MDP) . At 0.25–0.5 mg/kg i.p., the compound decreased Concanavalin A-induced inflammation, and at 0.5 mg/kg decreased MDP-induced inflammation [1]. At 0.2–0.5 mg/kg i.p., L-156602 suppressed mononuclear leukocyte and neutrophil infiltration to the inflammatory site in PCI-induced inflammation of DBA/1 mice . Comparable in vivo efficacy data for synthetic C5a antagonists under identical inflammatory models are not available, precluding direct quantitative comparison.

In vivo pharmacology Inflammation models Neutrophil migration

Antibacterial Activity: Secondary Pharmacological Differentiation

L-156602 exhibits antibacterial activity against Gram-positive bacteria as a cyclic depsipeptide antibiotic , a property entirely absent from synthetic C5a receptor antagonists. This dual pharmacology distinguishes L-156602 from all comparator compounds in the C5a antagonist class. The antibacterial activity is inherent to its aurantimycin-class natural product structure and is not present in W-54011 (non-peptide synthetic small molecule) or AcF[OPdChaWR] (synthetic peptide-derived macrocycle) .

Antibiotic activity Gram-positive bacteria Dual pharmacology

Optimal Research and Industrial Application Scenarios for L-156602 (PD 124966)


Complement-Mediated Inflammation Studies Requiring Natural Product C5a Antagonism

Researchers investigating the C5a-C5aR axis in murine inflammatory models (Con A-induced, MDP-induced, or PCI-induced inflammation) should prioritize L-156602 for its validated in vivo efficacy at 0.1–0.5 mg/kg i.p. dosing . The compound's natural product origin provides a structurally distinct probe compared to synthetic antagonists, enabling orthogonal validation of C5a pathway contributions. The established suppression of monocyte and neutrophil infiltration at 0.2–0.5 mg/kg makes L-156602 particularly suitable for studying leukocyte trafficking in inflammatory microenvironments .

Host-Pathogen Interaction Studies Leveraging Dual C5a Antagonism and Antibacterial Activity

L-156602 is uniquely suited for research examining the intersection of complement activation and bacterial infection. Its dual activity—C5a receptor antagonism (IC50 ~2.0 nM) plus Gram-positive antibacterial efficacy —enables investigation of immune evasion mechanisms where pathogens exploit complement dysregulation. No synthetic C5a antagonist offers this combined pharmacological profile, making L-156602 the exclusive choice for such dual-mechanism experimental designs.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Programs

Medicinal chemistry groups pursuing C5a antagonist development via natural product scaffolds should select L-156602 as a starting point or reference standard. Its cyclic hexadepsipeptide core (~840 Da) represents a distinct chemotype from the synthetic small-molecule inhibitors (<500 Da) whose liabilities (low specificity, agonism, metabolic instability, P450 inhibition) are documented in patent literature . The compound's aurantimycin-class architecture offers a validated natural product template for SAR exploration.

Analytical Method Development Requiring Precise Identity Verification

Laboratories developing LC-MS, HPLC, or other analytical methods for L-156602 quantification must account for the documented CAS number ambiguity (125528-51-5 versus 125228-51-5) and molecular weight discrepancy (840.5 versus 840.96 g/mol) . Method validation protocols should explicitly specify which CAS number and molecular weight correspond to the reference standard used, as this compound's vendor-dependent reporting variability exceeds that observed for any comparator C5a antagonist. This scenario underscores L-156602's unique procurement and analytical characterization requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-156602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.